Azelnidipine D7 is a deuterated form of Azelnidipine, which is primarily recognized as a calcium channel blocker used in the treatment of hypertension. The introduction of deuterium in its structure enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile. Azelnidipine itself is classified under the category of dihydropyridine calcium channel blockers, which are widely utilized in cardiovascular medicine.
The compound Azelnidipine D7 can be synthesized from Azelnidipine through various chemical methods that incorporate deuterium into the molecular structure. This modification is significant for research purposes, particularly in pharmacokinetic studies where tracking the compound's behavior in biological systems is essential.
The synthesis of Azelnidipine D7 involves several steps, primarily focusing on the incorporation of deuterium into the Azelnidipine structure.
The specific synthetic route may vary, but one reported method involves the use of deuterated acetic acid and controlled reaction conditions to facilitate selective incorporation of deuterium into the compound without altering its pharmacological properties significantly .
Azelnidipine D7 retains a similar molecular framework to that of Azelnidipine but features deuterium atoms at specific positions within its structure. The molecular formula for Azelnidipine is typically represented as CHNO, with the deuterated version having a modified hydrogen count due to the substitution.
Azelnidipine D7 undergoes similar chemical reactions as its parent compound, including:
The incorporation of deuterium can influence reaction kinetics and stability, often resulting in slower metabolic degradation compared to non-deuterated analogs, which can prolong therapeutic effects .
Azelnidipine D7 functions primarily by blocking L-type calcium channels in vascular smooth muscle and cardiac tissues. This blockade prevents calcium ions from entering cells, leading to:
Pharmacodynamic studies indicate that Azelnidipine D7 exhibits similar efficacy to its parent compound while potentially offering improved pharmacokinetic properties due to its stable isotopic labeling .
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) have been employed to determine purity levels, which are often found to exceed 99% for synthesized batches .
Azelnidipine D7 serves multiple roles in scientific research:
Azelnidipine D7 possesses unambiguous chemical identification:
Deuterium substitution occurs at seven hydrogen positions within the molecule, specifically on the methyl ester group and the isopropyl moiety, as evidenced by the SMILES notation: CC1=C(C(OC(C(²H)(²H)²H)(²H)C(²H)(²H)²H)=O)C(C2=CC=CC(N+=O)=C2)C(C(OC3CN(C(C4=CC=CC=C4)C5=CC=CC=C5)C3)=O)=C(N)N1 ( [4] [9]). This selective deuteration minimizes potential alterations to the molecule's stereoelectronic properties while providing sufficient mass shift (+7 Da) for mass spectrometric differentiation from the unlabeled compound. The comprehensive characterization data provided with Azelnidipine D7 complies with regulatory guidelines for analytical standards in pharmaceutical development ( [1]).
Table 1: Key Chemical Properties of Azelnidipine D7
Property | Specification |
---|---|
Molecular Formula | C33H27D7N4O6 |
Molecular Weight | 589.69 g/mol |
CAS Number | 2070015-18-6 |
Isotopic Atoms | 7 Deuterium (²H) |
Chemical Purity | >95% (HPLC) |
Isotopic Enrichment | >98 atom % D |
Primary Application | Internal standard for LC-MS/GC-MS |
Azelnidipine D7 maintains the core dihydropyridine scaffold of the parent compound azelnidipine (C33H34N4O6, CAS 123524-52-7), which consists of three critical pharmacophores:
Deuteration introduces minimal structural perturbation, preserving the molecule's three-dimensional conformation and electronic properties critical for target engagement. The isotopic labeling specifically modifies the 5-isopropyl ester group (where seven hydrogen atoms are replaced by deuterium), leaving intact the pharmacologically active regions responsible for interaction with the L-type calcium channel's dihydropyridine binding site ( [4] [7]). This strategic deuteration maintains the molecule's affinity for voltage-dependent L-type calcium channels in vascular smooth muscle while creating a distinct mass signature for analytical detection ( [3] [10]).
Table 2: Structural Comparison with Parent Compound
Characteristic | Azelnidipine | Azelnidipine D7 |
---|---|---|
Molecular Formula | C33H34N4O6 | C33H27D7N4O6 |
Molecular Weight | 582.66 g/mol | 589.69 g/mol |
CAS Number | 123524-52-7 | 2070015-18-6 |
Pharmacological Activity | L-type Ca²⁺ channel blocker | Preserved calcium channel blockade |
Key Modification Sites | None | Deuterium at isopropyl ester |
The strategic incorporation of seven deuterium atoms at metabolically vulnerable positions leverages the kinetic isotope effect (KIE) to potentially modulate the compound's metabolic profile. While Azelnidipine D7 is primarily utilized as an analytical standard, its deuteration pattern offers insights into metabolic pathways:
Metabolic Stability Enhancement: Deuterium substitution at the benzylic positions of the isopropyl ester group potentially retards oxidative metabolism by cytochrome P450 enzymes (particularly CYP3A4), which predominantly metabolize the parent azelnidipine ( [10]). The carbon-deuterium bond has lower vibrational frequency and higher bond dissociation energy (∼1-5 kcal/mol) compared to carbon-hydrogen bonds, potentially reducing the rate of oxidative dealkylation.
Analytical Differentiation: The +7 Da mass shift enables unambiguous differentiation between the internal standard (Azelnidipine D7) and endogenous analytes or the parent drug in mass spectrometry, eliminating chromatographic co-elution issues ( [1] [4]). This mass difference is particularly valuable in multiple reaction monitoring (MRM) assays where characteristic fragment ions maintain consistent mass separation.
Tracer Applications: While not a primary use, the isotopic label theoretically allows tracking of azelnidipine distribution in biological systems. The deuterium atoms remain stable under physiological conditions, enabling studies on tissue distribution, metabolic fate, and excretion pathways without altering the molecule's biochemical interactions ( [1] [8]).
Though formal studies on Azelnidipine D7's pharmacokinetics are limited, the deuteration follows established principles where substitution at sites of first-pass metabolism can prolong half-life and reduce metabolic clearance. For the parent azelnidipine, which demonstrates 16-28 hour half-life in humans ( [10]), deuteration could theoretically extend this duration, though analytical applications rather than therapeutic enhancement remain its primary purpose.
Table 3: Analytical Applications of Azelnidipine D7
Application Context | Role | Technical Advantage |
---|---|---|
Quantitative Bioanalysis | Mass Spectrometry Internal Standard | Mass shift enables isotopic differentiation |
Method Validation (ICH Guidelines) | Reference Standard | Eliminates matrix effects through co-elution |
ANDA Submissions | Quality Control Standard | Provides identical extraction characteristics |
Metabolic Studies | Isotopic Tracer | Stable label tracks metabolic fate |
Protein Binding Assays | Recovery Standard | Corrects for procedural losses |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: